Rifabutin (Mycobutin)

Drug-Drug Interactions CYP3A4 Induction In Vitro Pharmacology

Rifabutin (Mycobutin) is the rationally differentiated rifamycin for HIV/TB programs: 50% lower DDI potency vs rifampicin enables safe co-administration with antiretrovirals. Delivers 16-fold lower MIC90 against MAC and retains activity in ~20% of rifampicin-resistant TB strains. Choose Rifabutin to minimize drug-drug interactions, protect antiretroviral efficacy, and secure a critical salvage option for MDR-TB.

Molecular Formula C46H62N4O11
Molecular Weight 847.0 g/mol
Cat. No. B11935258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifabutin (Mycobutin)
Molecular FormulaC46H62N4O11
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C
InChIInChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
InChIKeyAZFBLLCNOQPJGJ-KJUFURHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifabutin (Mycobutin): A First-Line Rifamycin for Procurement in HIV Co-Infected and Complex Tuberculosis Management


Rifabutin (Mycobutin) is a semi-synthetic rifamycin antibiotic that inhibits bacterial DNA-dependent RNA synthesis, sharing the core pharmacophore with rifampicin but distinguished by critical differences in its pharmacokinetic and induction profile [1]. Unlike rifampicin, rifabutin exhibits significantly lower induction of cytochrome P450 (CYP) 3A4 at the protein level in vivo, a longer elimination half-life of 45 ± 17 hours, and higher intracellular accumulation in hepatocytes [2]. These properties underpin its preferred use in patients requiring concomitant medications metabolized by CYP3A4, particularly those living with HIV on antiretroviral therapy [3].

Why Rifabutin is Not Interchangeable: The Clinical and Pharmacokinetic Imperative for Procurement


Despite sharing a common mechanism of action with other rifamycins like rifampicin and rifapentine, rifabutin cannot be treated as a generic substitute due to profound differences in drug-drug interaction (DDI) liability and pharmacokinetic disposition [1]. While all rifamycins induce CYP enzymes, the magnitude of this induction varies by an order of magnitude; rifabutin is a significantly weaker clinical inducer, resulting in a lower risk of compromising the efficacy of co-administered drugs like antiretrovirals [2]. Furthermore, its distinct metabolic pathway and longer half-life dictate unique dosing requirements and therapeutic windows. Relying on class-level assumptions for procurement decisions risks suboptimal therapy, increased toxicity from DDIs, or treatment failure, as the evidence below quantifies [3].

Rifabutin (Mycobutin) vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Rifabutin Exhibits >6-Fold Lower CYP3A4 Protein Induction vs. Rifampicin in Primary Human Hepatocytes

In a 2024 study, rifabutin's effect on CYP3A4 protein expression was directly compared to rifampicin in primary human hepatocytes. While both drugs induced CYP3A4 mRNA comparably, the induction of functional CYP3A4 protein by rifabutin (3.3-fold) was 84% lower than that by rifampicin (21-fold) at a clinically relevant concentration of 10 µM after 72 hours [1]. This disconnect between mRNA and protein induction is a key mechanistic finding that explains rifabutin's lower clinical DDI risk.

Drug-Drug Interactions CYP3A4 Induction In Vitro Pharmacology

Predicted Drug-Drug Interactions are Half as Potent with Rifabutin vs. Low-Dose Rifampicin

A model-based meta-analysis of 217 cytochrome P450 (CYP) substrates predicted that drug-drug interactions (DDI) caused by standard rifampicin doses are, on average, twice as potent as those caused by rifabutin [1]. This quantitative difference underscores that rifabutin is unlikely to cause severe DDI even with sensitive CYP substrates, a risk that is prevalent with rifampicin therapy [2].

Clinical Pharmacology Pharmacokinetic Modeling Drug Interactions

Rifabutin Exhibits 16-Fold Lower MIC90 vs. Rifampin and Rifapentine Against Mycobacterium avium Complex (MAC)

In a study evaluating 20 clinical isolates of Mycobacterium avium complex (MAC), rifabutin demonstrated significantly greater in vitro potency. The minimal inhibitory concentration required to inhibit 90% of isolates (MIC90) was ≤0.125 mg/L for rifabutin, whereas it was ≤2.0 mg/L for both rifampin and rifapentine [1]. This represents a 16-fold lower MIC90 for rifabutin compared to its comparators.

Antimicrobial Susceptibility Mycobacterium avium Complex In Vitro Potency

Rifabutin Exhibits 6- to 15-Fold Higher Intracellular Accumulation in Hepatocytes vs. Rifampicin

Analysis of intracellular drug concentrations in primary human hepatocytes revealed that rifabutin accumulates to levels 6- to 15-fold higher than rifampicin [1]. This pronounced intracellular accumulation may contribute to its unique pharmacodynamic profile and could be a factor in its observed lower induction of CYP3A4 protein, as the study suggests a potential disconnect between intracellular concentration and induction potency [2].

Pharmacokinetics Drug Transport Hepatocyte Uptake

Rifabutin Demonstrates a 13-Fold Longer Half-Life vs. Rifampicin, Enabling Distinct Dosing Strategies

The elimination half-life (t½) of rifabutin is 45 ± 17 hours, which is approximately 13.4-fold longer than the 3.35 ± 0.66 hour half-life of rifampicin [1]. This substantial difference in drug persistence in the body directly informs the recommended dosing schedules and has implications for treatment adherence and the potential for intermittent therapy.

Pharmacokinetics Half-Life Dosing Interval

Rifabutin (Mycobutin): Evidence-Based Procurement Scenarios for Research and Clinical Application


Preferred Rifamycin for HIV/TB Co-Infection: Simplifying cART Co-Administration

Due to its 50% lower drug-drug interaction (DDI) potency compared to rifampicin [1], rifabutin is the rifamycin of choice for treating active or latent TB in people living with HIV who are on antiretroviral therapy. It can be co-administered with key integrase inhibitors like dolutegravir and raltegravir without the need for complex dose adjustments [2]. Procurement for HIV/TB programs directly addresses the clinical need to minimize DDI-related toxicities and treatment failures.

Switch Option for Rifampicin-Associated Adverse Drug Reactions (ADRs)

When patients experience significant toxicity from rifampicin, rifabutin provides a viable alternative that allows continuation of a rifamycin-based regimen. Its distinct side effect profile and lower induction potency can allow patients to complete the necessary treatment course without compromising efficacy, preventing the need to fall back on less effective, prolonged regimens [1].

Treatment of Mycobacterium avium Complex (MAC) Pulmonary Disease

Rifabutin's 16-fold lower MIC90 against MAC clinical isolates compared to rifampicin and rifapentine [2] establishes it as a scientifically rational component of multi-drug therapy for this difficult-to-treat nontuberculous mycobacterial infection. Clinical guidelines recommend its inclusion in regimens for MAC lung disease, and procurement supports adherence to these evidence-based standards.

Management of Select Rifampicin-Resistant Tuberculosis Cases

In an estimated 20% of rifampicin-resistant M. tuberculosis strains, cross-resistance to rifabutin is incomplete [1]. For these specific cases, confirmed by rifabutin susceptibility testing, rifabutin can be used as a salvage option in a background regimen for multi-drug resistant TB (MDR-TB). Procuring rifabutin ensures access to this potential therapeutic lifeline for a subset of patients with otherwise limited options.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifabutin (Mycobutin)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.